2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid
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Overview
Description
2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid is a complex organic compound featuring a benzothiazole ring fused with a cyclopropane carboxylic acid moiety
Mechanism of Action
Target of Action
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities , suggesting that they may affect pathways related to inflammation and pain.
Result of Action
Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities , suggesting that they may have effects at the molecular and cellular levels related to these activities.
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives, which this compound is a part of, have shown a variety of antibacterial activities by inhibiting various enzymes
Cellular Effects
The cellular effects of 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid are currently unknown. Benzothiazole derivatives have shown in vitro and in vivo activity against M. tuberculosis
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit various enzymes
Preparation Methods
The synthesis of 2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates undergo amide coupling reactions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, often incorporating microwave irradiation techniques to reduce reaction times and increase yields .
Chemical Reactions Analysis
2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: Acid or base hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Comparison with Similar Compounds
2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid can be compared with other benzothiazole derivatives:
2-Aminobenzothiazole: A simpler structure lacking the cyclopropane carboxylic acid moiety, used in various synthetic applications.
4-Chlorobenzothiazole: Similar in structure but without the amide and cyclopropane groups, primarily used in the synthesis of dyes and pigments.
Benzothiazole-2-carboxylic acid: Lacks the chloro and cyclopropane groups, used in the synthesis of pharmaceuticals and agrochemicals.
The unique combination of the benzothiazole ring with the cyclopropane carboxylic acid moiety in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-7-2-1-3-8-9(7)14-12(19-8)15-10(16)5-4-6(5)11(17)18/h1-3,5-6H,4H2,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJDYIKFJXKLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679228 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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